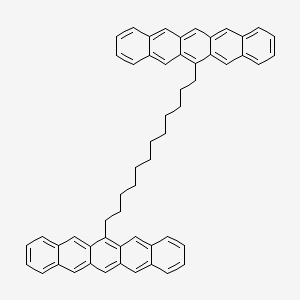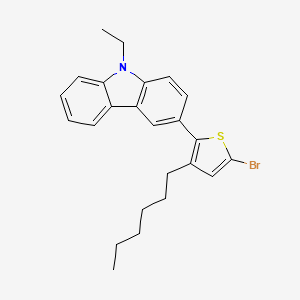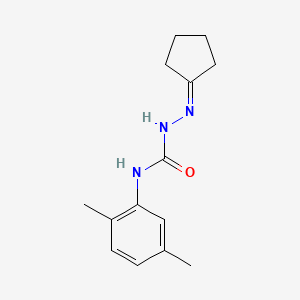
6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydroxyl group attached to a triazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. The presence of the methylthio group adds to the compound’s versatility in various chemical reactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Trifluormethyl)-3-(methylthio)-1,2,4-triazin-5-OL kann durch verschiedene Synthesewege erfolgen. Ein gängiges Verfahren umfasst die Trifluormethylierung eines geeigneten Vorläufers, wie z. B. eines Triazinderivats, unter Verwendung von Trifluormethylierungsmitteln wie Trifluormethylphenylsulfon unter Bestrahlung mit sichtbarem Licht . Die Reaktionsbedingungen umfassen typischerweise die Bildung von Elektronendonor-Akzeptor-Komplexen, die Einzel-Elektronentransferreaktionen eingehen, um die gewünschte Trifluormethylierung zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 6-(Trifluormethyl)-3-(methylthio)-1,2,4-triazin-5-OL kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Trifluormethyl)-3-(methylthio)-1,2,4-triazin-5-OL unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.
Substitution: Die Trifluormethyl- und Methylthiogruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach dem gewünschten Produkt und der durchgeführten spezifischen Reaktion variieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiole und verschiedene substituierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
6-(Trifluormethyl)-3-(methylthio)-1,2,4-triazin-5-OL hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Arzneimittel mit verbesserter Wirksamkeit und Sicherheitsprofilen.
Industrie: Sie wird bei der Entwicklung von Agrochemikalien, Materialwissenschaften und anderen industriellen Anwendungen eingesetzt, bei denen ihre einzigartigen chemischen Eigenschaften von Vorteil sind.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Trifluormethyl)-3-(methylthio)-1,2,4-triazin-5-OL beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu Zielproteinen oder Enzymen erhöhen, was zur Modulation ihrer Aktivität führt. Die Methylthiogruppe kann an Redoxreaktionen teilnehmen, was die biologischen Wirkungen der Verbindung weiter beeinflusst. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden und so die Interaktion der Verbindung mit ihren Zielstrukturen stabilisieren.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The methylthio group can participate in redox reactions, further influencing the compound’s biological effects. The hydroxyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-(Trifluormethyl)phenanthridin: Diese Verbindung enthält ebenfalls eine Trifluormethylgruppe und ist für ihre radikalischen Trifluormethylierungsreaktionen bekannt.
Trifluormethylphenylsulfon: Wird als Trifluormethylierungsmittel in verschiedenen chemischen Reaktionen verwendet.
Einzigartigkeit
6-(Trifluormethyl)-3-(methylthio)-1,2,4-triazin-5-OL ist durch die Kombination seiner Trifluormethyl-, Methylthio- und Hydroxylgruppen einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein dieser Gruppen ermöglicht es der Verbindung, an einer Vielzahl von chemischen Reaktionen teilzunehmen und verschiedene biologische Aktivitäten aufzuweisen, was sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C5H4F3N3OS |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
3-methylsulfanyl-6-(trifluoromethyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H4F3N3OS/c1-13-4-9-3(12)2(10-11-4)5(6,7)8/h1H3,(H,9,11,12) |
InChI-Schlüssel |
HCRLETWUKXZZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C(=O)N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)

![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)



